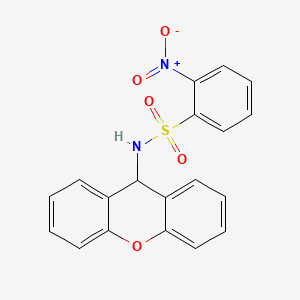
2-nitro-N-(9H-xanthen-9-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-N-(9H-xanthen-9-yl)benzenesulfonamide is a chemical compound with the molecular formula C19H14N2O5S and a molecular weight of 382.39 g/mol . This compound is known for its unique structure, which includes a xanthene moiety and a nitro group attached to a benzenesulfonamide framework. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 2-nitro-N-(9H-xanthen-9-yl)benzenesulfonamide typically involves the reaction of 9H-xanthene-9-amine with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
2-nitro-N-(9H-xanthen-9-yl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives under oxidative conditions.
Applications De Recherche Scientifique
2-nitro-N-(9H-xanthen-9-yl)benzenesulfonamide is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating diseases such as cancer and bacterial infections.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 2-nitro-N-(9H-xanthen-9-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biological molecules, leading to inhibition of enzyme activity or disruption of protein-protein interactions . The xanthene moiety can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
2-nitro-N-(9H-xanthen-9-yl)benzenesulfonamide can be compared with other similar compounds, such as:
N-(9H-xanthen-9-yl)benzenesulfonamide: Lacks the nitro group, making it less reactive in reduction reactions.
2-nitro-N-(9H-xanthen-9-yl)acetamide: Contains an acetamide group instead of a sulfonamide group, leading to different reactivity and biological activity.
9H-xanthene-9-carboxamide: Contains a carboxamide group, which affects its solubility and reactivity compared to the sulfonamide derivative.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
Propriétés
Numéro CAS |
7473-50-9 |
|---|---|
Formule moléculaire |
C19H14N2O5S |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
2-nitro-N-(9H-xanthen-9-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H14N2O5S/c22-21(23)15-9-3-6-12-18(15)27(24,25)20-19-13-7-1-4-10-16(13)26-17-11-5-2-8-14(17)19/h1-12,19-20H |
Clé InChI |
CUZVLCWIHBFPET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8-Dichloropyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B13985534.png)
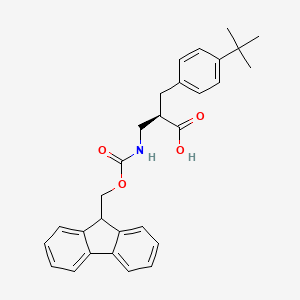
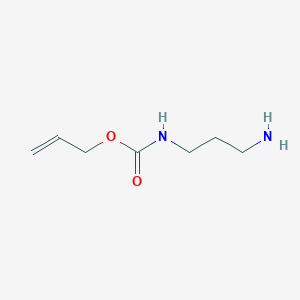
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[2,3-B]pyrazine](/img/structure/B13985545.png)
![[4-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B13985548.png)
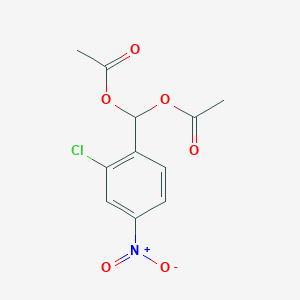
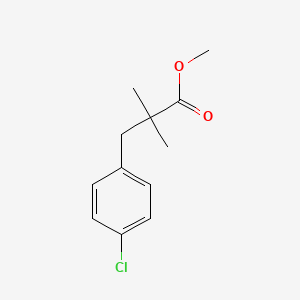
![3-[4-(3-Aminophenoxy)butoxy]aniline](/img/structure/B13985563.png)
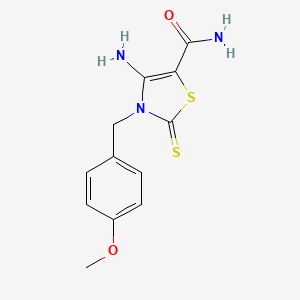
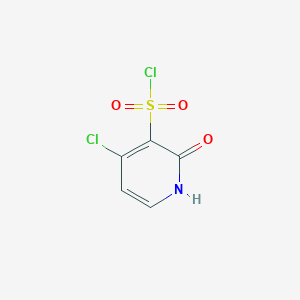
![(2R,3S,5R)-5-{2-amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13985578.png)
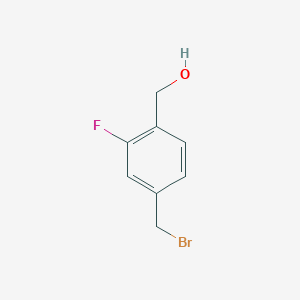
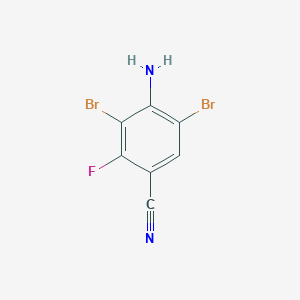
![N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide](/img/structure/B13985610.png)
